molecular formula C25H26FN5 B6025395 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6025395
M. Wt: 415.5 g/mol
InChI Key: IXAAUMUIBBPGPZ-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzylpiperazine and fluorophenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 4-fluorobenzaldehyde and 2,5-dimethylpyrazole in the presence of a base can form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Benzylpiperazine Group: The benzylpiperazine moiety can be introduced through nucleophilic substitution reactions. This step often requires the use of a suitable leaving group and a strong nucleophile.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with different biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups and alter the compound’s properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and nucleophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, including cancer and neurological disorders, by modulating specific molecular pathways.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
  • 7-(4-Benzylpiperazin-1-yl)-3-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
  • 7-(4-Benzylpiperazin-1-yl)-3-(4-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern. The presence of the fluorophenyl group imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, this compound may exhibit unique pharmacological profiles and chemical behaviors.

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5/c1-18-16-23(30-14-12-29(13-15-30)17-20-6-4-3-5-7-20)31-25(27-18)24(19(2)28-31)21-8-10-22(26)11-9-21/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAAUMUIBBPGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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